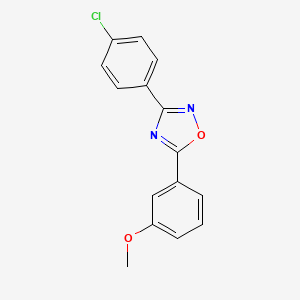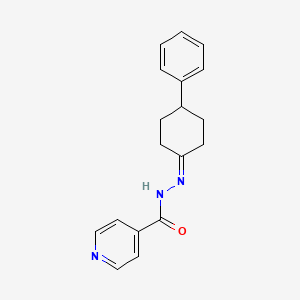
3-(4-chlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has attracted significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities and pharmacological properties.
Wirkmechanismus
The mechanism of action of 3-(4-chlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its biological effects through the modulation of various cellular signaling pathways and the inhibition of specific enzymes and proteins. For example, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in extracellular matrix remodeling and cancer progression.
Biochemical and Physiological Effects
3-(4-chlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models of disease. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(4-chlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole is its broad range of biological activities and pharmacological properties. This makes it a promising candidate for drug discovery and development. However, there are also some limitations to its use in lab experiments. For example, it may exhibit toxicity at high concentrations, and its solubility in aqueous solutions may be limited.
Zukünftige Richtungen
There are several future directions for research on 3-(4-chlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole. One area of focus is the development of more efficient and cost-effective synthesis methods. Another area of interest is the elucidation of its mechanism of action and the identification of specific molecular targets. Additionally, there is a need for further studies to determine the safety and efficacy of this compound in animal models and humans. Finally, there is potential for the development of new drugs based on the structure of 3-(4-chlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole for the treatment of various diseases.
Synthesemethoden
The synthesis of 3-(4-chlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole can be achieved through various methods, including condensation reactions, cyclization reactions, and oxidative coupling reactions. One of the most commonly used methods involves the reaction of 4-chlorobenzohydrazide with 3-methoxybenzaldehyde in the presence of a suitable catalyst and solvent. The resulting intermediate is then cyclized with acetic anhydride and sodium acetate to form the final product.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in drug discovery and development. It exhibits a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. It has also been shown to modulate various cellular signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-19-13-4-2-3-11(9-13)15-17-14(18-20-15)10-5-7-12(16)8-6-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCRCELKVVWADY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl)-N,N-diethyl-1,2-ethanediamine](/img/structure/B5775695.png)
![2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B5775697.png)
![methyl 2-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5775702.png)
![2-[4-(4-morpholinyl)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B5775720.png)


![N-(2,3-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5775750.png)
![N-[2-(acetylamino)phenyl]-4-fluorobenzamide](/img/structure/B5775756.png)

![{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetic acid](/img/structure/B5775793.png)



![1-(4-methoxyphenyl)-2-(4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B5775808.png)